![molecular formula C15H17NO4 B2575547 dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate CAS No. 78408-80-7](/img/structure/B2575547.png)

dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

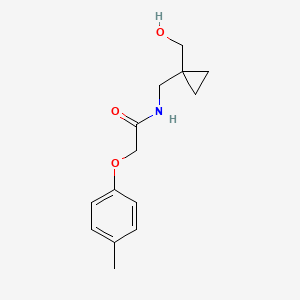

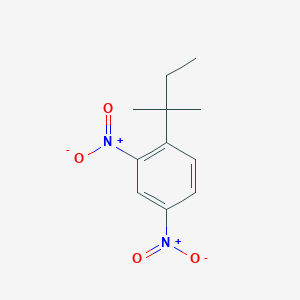

The compound “dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate” is an organic compound containing a benzylamino group and a pent-2-enedioate group. The presence of the benzylamino group suggests that the compound may have some biological activity, as benzylamine derivatives are often found in pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The E,4Z notation in the name of the compound refers to the stereochemistry of the double bonds in the molecule. The E (from the German “entgegen”, meaning “opposite”) indicates that the highest-priority groups on either side of the double bond are on opposite sides. The 4Z (from the German “zusammen”, meaning “together”) indicates that the highest-priority groups on either side of the double bond at the 4th carbon are on the same side .Aplicaciones Científicas De Investigación

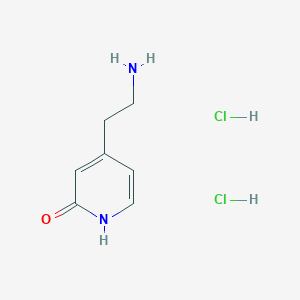

Antimicrobial Applications

The compound has potential applications in the antimicrobial domain. A study mentioned the use of dimethyl 4-(methoxymethylene)-2-pentenedioate as a starting material for synthesizing novel 2-pyridones with sulfonamide moiety, anticipated to possess bactericidal and fungicidal activities among others (El-Mariah & Nassar, 2008).

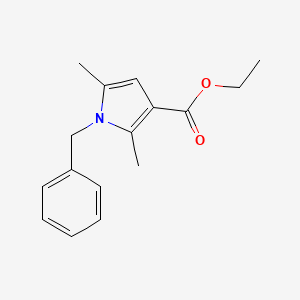

Polymer Precursor Applications

The compound can also serve as a precursor in polymer synthesis. A study discussed the production of dimethyl 1,19-nonadecanedioate from natural oils, which subsequently undergoes hydrogenation to form various products. This demonstrates the potential of such compounds in creating polymers and other materials from natural sources (Furst et al., 2012).

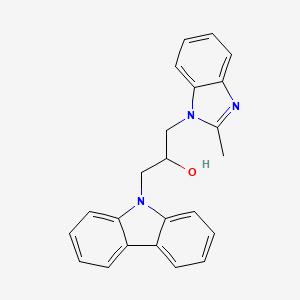

Catalysis and Organic Synthesis

The compound has relevance in catalysis and organic synthesis. For example, palladium(0)-catalyzed rearrangement of certain compounds to form S-allylic thiocarbamates was investigated, showcasing the utility of the compound in complex chemical reactions and synthesis processes (Gais & Böhme, 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-19-14(17)9-8-13(15(18)20-2)11-16-10-12-6-4-3-5-7-12/h3-9,11,16H,10H2,1-2H3/b9-8+,13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOVZTRCBCFNMI-PBEXPTJQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=CNCC1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=C/NCC1=CC=CC=C1)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2575474.png)

![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)

![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)